molecular formula C9H12N2O2 B046824 Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI) CAS No. 114604-89-6

Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)

Cat. No. B046824
M. Wt: 180.2 g/mol
InChI Key: ZNFUNIIHSUSXNE-OUKKNOHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI) is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medicine, particularly in the treatment of cancer.

Scientific Research Applications

Antifungal and Cytotoxic Properties

A study highlighted the potential of Pyrrolo[1,2-a]pyrazine derivatives as antifungal compounds. Extracted from Streptomyces sp. VITPK9, these compounds exhibited mild hemolytic activity and moderate toxicity in cell-line studies, suggesting their usefulness in antifungal applications (Kannabiran, 2016).

Antibiofilm Efficacy

Research on Pyrrolo[1,2-a]pyrazine derivatives showed significant antibiofilm effects against Gram-negative bacteria, particularly in urinary tract infections (UTIs). These compounds effectively inhibited bacterial biofilm formation and reduced the viability of preformed biofilms, indicating their potential in addressing antibiotic-resistant infections (Rajivgandhi et al., 2018).

Synthesis Techniques

Advancements in synthesizing Pyrrolo[1,2-a]pyrazine derivatives have been documented. One method involves acid-mediated cyclization of Ugi adducts, followed by gold(I)-catalyzed regioselective annulation, showcasing the compound's versatile synthetic applications (Singh et al., 2022).

Anti-Cancer Properties

Pyrrolo[1,2-a]pyrazine derivatives have shown promising anti-cancer properties. A study involving marine Streptomyces akiyoshiensis GRG 6 revealed these compounds' efficacy against MCF-7 breast cancer cells, highlighting their potential in cancer treatment (Rajivgandhi et al., 2020).

Antifouling Properties

Investigations into the antifouling capabilities of Pyrrolo[1,2-a]pyrazine derivatives isolated from marine sponge-associated bacteria showed their effectiveness in inhibiting diatom adhesion and mussel byssal thread formation. These findings suggest their potential in developing environmentally friendly antifouling coatings (Nalini et al., 2019).

properties

CAS RN

114604-89-6

Product Name

Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

(3Z,8aS)-3-ethylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C9H12N2O2/c1-2-6-9(13)11-5-3-4-7(11)8(12)10-6/h2,7H,3-5H2,1H3,(H,10,12)/b6-2-/t7-/m0/s1

InChI Key

ZNFUNIIHSUSXNE-OUKKNOHXSA-N

Isomeric SMILES

C/C=C\1/C(=O)N2CCC[C@H]2C(=O)N1

SMILES

CC=C1C(=O)N2CCCC2C(=O)N1

Canonical SMILES

CC=C1C(=O)N2CCCC2C(=O)N1

synonyms

Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)
Reactant of Route 2
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)
Reactant of Route 3
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)
Reactant of Route 4
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)
Reactant of Route 5
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)
Reactant of Route 6
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)

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